molecular formula C17H19ClN2O5S2 B11530254 ethyl 2-({N-[(4-chlorophenyl)sulfonyl]glycyl}amino)-4,5-dimethylthiophene-3-carboxylate

ethyl 2-({N-[(4-chlorophenyl)sulfonyl]glycyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11530254
M. Wt: 430.9 g/mol
InChI Key: ZFFIVCYYXXABAF-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a chlorobenzenesulfonamido group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps One common approach is to start with the thiophene ring and introduce the dimethyl groups at the 4 and 5 positionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

ETHYL 2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring and other functional groups may also contribute to the compound’s overall biological effects by modulating cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H19ClN2O5S2

Molecular Weight

430.9 g/mol

IUPAC Name

ethyl 2-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H19ClN2O5S2/c1-4-25-17(22)15-10(2)11(3)26-16(15)20-14(21)9-19-27(23,24)13-7-5-12(18)6-8-13/h5-8,19H,4,9H2,1-3H3,(H,20,21)

InChI Key

ZFFIVCYYXXABAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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